molecular formula C22H23N5O4S2 B2784470 N-(2H-1,3-benzodioxol-5-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide CAS No. 1105222-60-3

N-(2H-1,3-benzodioxol-5-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide

Cat. No.: B2784470
CAS No.: 1105222-60-3
M. Wt: 485.58
InChI Key: ATXURBYHSRUABT-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a sophisticated synthetic compound designed for pharmaceutical and bioorganic chemistry research. This hybrid molecule integrates multiple pharmacologically active motifs, including a 1,3-benzodioxole ring, a 1,3,4-thiadiazole core, and a 2-methoxyphenyl-piperazine group. The strategic combination of these moieties is a common approach in modern drug discovery for developing novel bioactive agents . The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities. Compounds featuring this heterocycle are frequently investigated as prospective inhibitors of various enzymes, such as carbonic anhydrase and kinesin spindle protein (KSP), and have shown utility across diverse cancer models . The presence of the sulfanylacetamide bridge and the piperazine moiety further enhances the molecule's potential for molecular recognition and interaction with biological targets, such as neurotransmitter receptors. Researchers may employ this compound as a key intermediate or precursor in multi-step synthetic pathways. For instance, base-induced intramolecular cyclization of similar acetamide derivatives is a documented method for producing complex heterocyclic systems like 2,4(1H,3H)-quinazolinediones, which are of significant interest for their anticonvulsant and psychosedative properties . Structural characterization of such complex molecules is typically confirmed using advanced analytical techniques, including 1D and 2D NMR spectroscopy (1H, 13C, COSY, HMQC, HMBC), LC-MS, and IR spectroscopy . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[[5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S2/c1-29-17-5-3-2-4-16(17)26-8-10-27(11-9-26)21-24-25-22(33-21)32-13-20(28)23-15-6-7-18-19(12-15)31-14-30-18/h2-7,12H,8-11,13-14H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATXURBYHSRUABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2H-1,3-benzodioxol-5-yl)-2-({5-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a thiadiazol group through a sulfanyl connection. The presence of a piperazine ring further enhances its pharmacological profile. The molecular formula is C22H25N5O3S, and it possesses a molecular weight of approximately 425.54 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Receptor Binding : The piperazine moiety is known for its ability to bind to serotonin (5-HT) and dopamine (D2) receptors, which are crucial in the modulation of mood and psychotropic effects .
  • Enzyme Inhibition : The thiadiazol group may inhibit specific enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels .

Antipsychotic Activity

Research indicates that compounds similar to this compound exhibit antipsychotic properties. In animal models, these compounds have shown efficacy in reducing symptoms associated with psychosis by modulating serotonin and dopamine pathways .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been reported that similar structures can induce apoptosis in cancer cells through mechanisms such as cell cycle arrest and inhibition of tubulin polymerization .

Cell LineIC50 (µM)Mechanism of Action
BT-4740.99Induces apoptosis via cell cycle arrest
HeLa1.50Inhibits tubulin polymerization
MCF-71.20Modulates apoptosis pathways

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Antipsychotic Evaluation : A study assessed the antipsychotic potential of arylpiperazines similar to the target compound using three animal models. Results indicated significant interaction with 5-HT2A and D2 receptors, suggesting potential therapeutic applications in treating schizophrenia .
  • Cytotoxicity Screening : A recent investigation screened various derivatives for their cytotoxicity against cancer cell lines using the MTT assay. Compounds structurally related to this compound showed promising results with IC50 values below 1 µM for several cell lines .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their pharmacological profiles:

Compound Name Key Substituents Biological Activity Reference
Target Compound 2H-1,3-benzodioxol-5-yl, 4-(2-methoxyphenyl)piperazine Hypothesized CNS activity (untested in evidence)
N-(5-Benzylsulfanyl-1,3,4-Thiadiazol-2-yl)-2-(Piperidin-1-yl)Acetamide Benzylsulfanyl, piperidine Antihypertensive, anticonvulsant (predicted via structural similarity)
N-(5-Ethyl-1,3,4-Thiadiazol-2-yl)-2-[[3-(3-Methoxyphenyl)-4-Oxo-5H-Pyrimido[5,4-b]Indol-2-yl]Sulfanyl]Acetamide Ethyl, pyrimidoindole, 3-methoxyphenyl Potential kinase inhibition (inferred from pyrimidoindole moiety)
2-{[5-(Benzylsulfanyl)-1,3,4-Thiadiazol-2-yl]Sulfanyl}-N-(3-Chloro-4-Methylphenyl)Acetamide Benzylsulfanyl, 3-chloro-4-methylphenyl Anti-exudative activity (tested vs. diclofenac)
5-Arylidine Amino-1,3,4-Thiadiazol-2-[(N-Benzoyl)]Sulphonamide Derivatives Arylidine amino, benzoyl Anticancer (MTT assay IC₅₀: 12–45 µM), free radical scavenging

Key Structural Differences and Implications

Thiadiazole Core Modifications :

  • The target compound’s 1,3,4-thiadiazole core is substituted with a sulfanyl-acetamide linkage, similar to and . However, the 4-(2-methoxyphenyl)piperazine substituent distinguishes it from analogues with simpler alkyl or aryl groups (e.g., ethyl in or benzylsulfanyl in ). Piperazine derivatives often exhibit enhanced solubility and receptor affinity compared to piperidine or alkyl chains .

Acetamide Functionalization: The N-(2H-1,3-benzodioxol-5-yl) group in the target compound may confer greater metabolic stability and CNS penetration compared to the 3-chloro-4-methylphenyl group in or the pyrimidoindole moiety in .

Pharmacological Activity Trends: Anti-exudative Activity: Compounds with sulfanyl linkages and bulky aryl groups (e.g., 3-chloro-4-methylphenyl in ) showed 60–75% inhibition in anti-exudative assays at 10 mg/kg, comparable to diclofenac . The target compound’s benzodioxol group may modulate similar efficacy but with improved pharmacokinetics. Anticancer Potential: Thiadiazoles with arylidine amino and benzoyl groups (e.g., ) demonstrated cytotoxicity via MTT assay, suggesting that the target compound’s piperazine and benzodioxol substituents could synergize for anticancer activity if tested.

Synthetic Routes :

  • The target compound’s synthesis likely follows methods analogous to , where thiadiazole intermediates are functionalized via nucleophilic substitution or Schotten-Baumann acylation. For example, the piperazine moiety could be introduced via refluxing a chlorothiadiazole precursor with 2-methoxyphenylpiperazine .

Physicochemical and Crystallographic Insights

  • Planarity and Hypervalent Interactions : The thiadiazole-acetamide unit in analogues (e.g., ) is nearly planar (r.m.s. deviation: 0.082 Å), with a hypervalent S···O interaction (2.625–2.628 Å) stabilizing the conformation. This feature may enhance binding to flat enzymatic pockets, as seen in carbonic anhydrase inhibitors like acetazolamide .
  • Water Solubility : Derivatives with polar groups (e.g., piperazine in the target compound) exhibit improved solubility compared to purely aromatic analogues, aligning with USP41 specifications for related compounds (water content ≤0.5%) .

Limitations and Contradictions

  • While piperazine derivatives generally enhance solubility, excessive bulk (e.g., pyrimidoindole in ) may reduce bioavailability.
  • Anti-exudative activity in was tested at 10 mg/kg, but the target compound’s optimal dose remains speculative without experimental data.

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including nucleophilic substitution and coupling steps. Key intermediates include the benzodioxole and thiadiazole moieties. Reaction conditions (e.g., anhydrous solvents like DMF, temperatures of 80–100°C, and catalysts like triethylamine) are critical for yield optimization. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity .

Q. How can spectroscopic methods confirm the compound’s structural integrity and purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Infrared (IR) spectroscopy verifies functional groups like acetamide C=O stretches (~1650 cm⁻¹) and sulfanyl S–H bonds (~2550 cm⁻¹) .

Q. What initial biological screenings are recommended for this compound?

Prioritize antimicrobial assays (e.g., MIC against Staphylococcus aureus or Candida albicans) and cytotoxicity tests (MTT assay on cancer cell lines like HeLa or MCF-7). Receptor-binding studies (e.g., serotonin or dopamine receptors) are also suggested due to the piperazine moiety’s neuropharmacological relevance .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance biological activity?

Synthesize analogs with modifications to the thiadiazole ring (e.g., replacing sulfur with oxygen) or the methoxyphenyl group (e.g., halogen substitution). Test these derivatives in enzyme inhibition assays (e.g., COX-2 or lipoxygenase) and compare IC₅₀ values. Computational docking (AutoDock Vina) can predict binding affinities to targets like 5-HT receptors .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may arise from assay conditions (e.g., pH, solvent DMSO concentration). Validate results using orthogonal methods: e.g., confirm antifungal activity via both broth microdilution and agar diffusion assays. Cross-reference with structural analogs (e.g., benzodioxole-containing compounds) to identify trends .

Q. What are best practices for optimizing enzyme inhibition assays with this compound?

Use recombinant enzymes (e.g., human acetylcholinesterase) in kinetic assays with fluorogenic substrates. Include positive controls (e.g., galantamine for AChE) and assess non-competitive vs. competitive inhibition via Lineweaver-Burk plots. Ensure solubility with co-solvents (≤1% DMSO) to avoid false negatives .

Q. What strategies improve yield in large-scale synthesis?

Optimize stoichiometry (1:1.2 molar ratio for piperazine coupling) and employ microwave-assisted synthesis to reduce reaction time. Use green solvents (e.g., ethanol/water mixtures) for sustainability. Monitor intermediates via TLC to minimize side products .

Q. How can the thiadiazole ring’s reactivity be exploited for functionalization?

Perform electrophilic substitutions (e.g., nitration at the 5-position) or cross-coupling reactions (Suzuki-Miyaura with aryl boronic acids). Thiadiazole’s electron-deficient nature facilitates nucleophilic attacks at the sulfur atom, enabling sulfoxide/sulfone derivatization .

Q. How to address solubility limitations in pharmacological assays?

Formulate the compound as a cyclodextrin inclusion complex or salt (e.g., hydrochloride). Use surfactants (Tween-80) in in vivo studies. Assess logP values (via HPLC) to guide prodrug design for enhanced bioavailability .

Q. What computational approaches aid in target identification?

Perform pharmacophore modeling (Schrödinger Phase) to map essential features for activity. Molecular dynamics simulations (GROMACS) can predict stability in target binding pockets (e.g., kinase domains). Validate predictions with CRISPR-Cas9 knockout models of suspected targets .

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